B613238 339990-32-8 CAS No. 339990-32-8

339990-32-8

Cat. No.: B613238
CAS No.: 339990-32-8
M. Wt: 1132.28
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the Chemical Abstracts Service number 339990-32-8 is known as the β-sheet breaker peptide. This peptide has a molecular formula of C₅₁H₈₁N₁₃O₁₆ and a molecular weight of 1132.28. The peptide sequence is H-Aspartic acid-Alanine-Proline-Alanine-Alanine-Proline-Alanine-Glycine-Proline-Alanine-Valine-Proline-Valine-OH. It is primarily used in research and development, particularly in the study of prion-related disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The β-sheet breaker peptide is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is added to the chain.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of the β-sheet breaker peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The peptide is then purified using high-performance liquid chromatography to achieve a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions

The β-sheet breaker peptide primarily undergoes hydrolysis and enzymatic degradation. It is designed to interact with and disrupt β-sheet structures in proteins, particularly the pathological form of prion proteins.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bonds.

    Enzymatic Degradation: Proteases can cleave the peptide at specific sites.

Major Products Formed

The major products formed from the hydrolysis or enzymatic degradation of the β-sheet breaker peptide are smaller peptide fragments and individual amino acids .

Scientific Research Applications

The β-sheet breaker peptide is a valuable tool in scientific research, particularly in the study of prion-related disorders. It has been shown to reverse the pathological form of prion proteins to a state similar to the physiological form. This peptide has been used in the following areas:

Mechanism of Action

The β-sheet breaker peptide exerts its effects by interacting with the β-sheet structures in pathological prion proteins. It disrupts these structures, converting the pathological form back to a biochemical and structural state similar to the physiological form. This interaction reduces the infectivity and delays the appearance of clinical symptoms in prion-related diseases .

Comparison with Similar Compounds

Similar Compounds

    Acetyl-(pro18,asp21)-amyloid beta-protein (17-21)amide: (CAS 339990-02-2)

  • Procathepsin B (26-50) (rat)

Uniqueness

The β-sheet breaker peptide is unique in its ability to specifically target and disrupt β-sheet structures in pathological prion proteins. This specificity makes it a valuable tool for studying prion-related disorders and exploring therapeutic approaches .

Properties

CAS No.

339990-32-8

Molecular Weight

1132.28

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.